![molecular formula C21H21NO2 B14501986 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 63231-90-3](/img/structure/B14501986.png)
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylic position to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, methylene derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a coordinating site for metal ions, enhancing its activity in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyloxy-4-methoxybenzoic acid methyl ester
- 2-Methoxy-6-methylbenzoic acid ethyl ester
- Benzoic acid cyano-(4-methoxy-phenyl)-methyl ester
Uniqueness
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to its specific combination of functional groups and its structural arrangement. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the pyridine ring, provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
Número CAS |
63231-90-3 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C21H21NO2/c1-23-20-12-19(10-9-17-8-5-11-22-15-17)13-21(14-20)24-16-18-6-3-2-4-7-18/h2-8,11-15H,9-10,16H2,1H3 |
Clave InChI |
IYXTYKLPCISSGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CCC2=CN=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


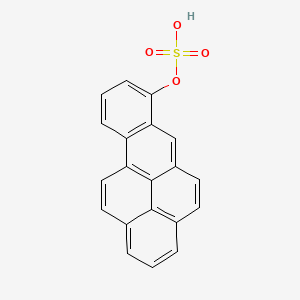
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
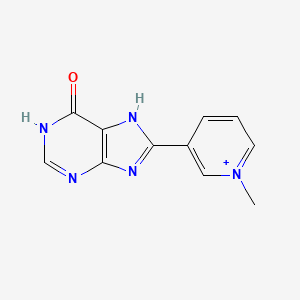
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
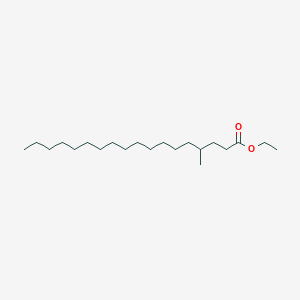
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
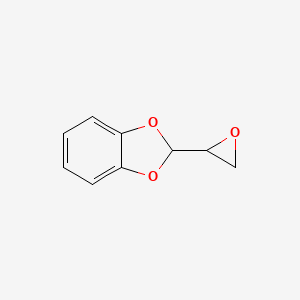


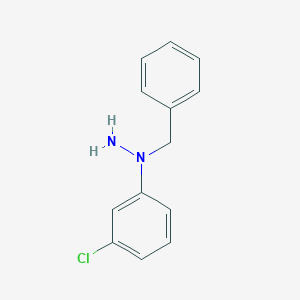

![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
